molecular formula C13H14ClFN2O2 B2940534 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide CAS No. 2325900-58-9

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B2940534
CAS No.: 2325900-58-9
M. Wt: 284.72
InChI Key: QUZUMKJGDPFPNR-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a carboxamide group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide.

    Reaction Conditions: The reaction between 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.

    Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the nature of its interactions with molecular targets.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxylic acid and 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-methylcarboxamide share structural similarities.

    Uniqueness: The presence of both chloro and fluoro substituents on the benzoyl group, along with the piperidine ring, imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZUMKJGDPFPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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